molecular formula C17H28ClNO3 B4405043 4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride

4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride

Cat. No.: B4405043
M. Wt: 329.9 g/mol
InChI Key: QDYXKNVYKPTCGB-UHFFFAOYSA-N
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Description

4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and research. It is a derivative of morpholine and is often used as a topical anesthetic due to its ability to provide temporary relief from itching and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride typically involves the reaction of morpholine with 3-(3-sec-butoxyphenoxy)propyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of different morpholine derivatives .

Scientific Research Applications

4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving cell signaling and receptor interactions.

    Medicine: Utilized as a topical anesthetic for temporary relief from itching and pain.

    Industry: Applied in the formulation of various pharmaceutical products

Mechanism of Action

The compound exerts its effects by stabilizing the neuronal membrane of nerve endings with which it comes into contact. This stabilization prevents the initiation and transmission of nerve impulses, thereby providing temporary relief from pain and itching .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-Butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its sec-butoxy group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other similar compounds .

Properties

IUPAC Name

4-[3-(3-butan-2-yloxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-3-15(2)21-17-7-4-6-16(14-17)20-11-5-8-18-9-12-19-13-10-18;/h4,6-7,14-15H,3,5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYXKNVYKPTCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.